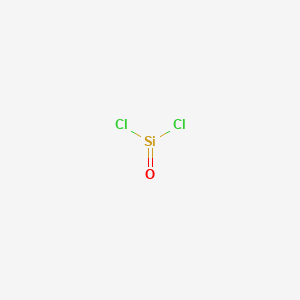

Dichlorosilanone

Description

Historical Context of Silicon-Oxygen Double Bonds and the "Double Bond Rule"

The story of dichlorosilanone is intrinsically linked to the broader history of compounds containing silicon-oxygen double bonds (silanones) and the long-held "double bond rule."

Early Postulations and the Quest for Stable Silanones

The concept of a silanone was first proposed in 1901 by Kipping & Lloyd, though their attempts to synthesize one resulted in the formation of siloxanes. wikipedia.org For over a century, silanones remained elusive, only detected as transient species in the gas phase or isolated in inert argon matrices at extremely low temperatures. dbpedia.org These early studies highlighted the immense reactivity of the Si=O bond, which readily undergoes oligomerization to form more stable siloxane polymers. wikipedia.org The challenge of isolating a stable silanone became a significant goal in organosilicon chemistry, often referred to as "Kipping's dream." europa.eueuropa.eu

Evolution of Silanone Chemistry: From Elusive Transients to Isolable Systems

The paradigm of unstable silanones began to shift with the development of new synthetic strategies. Evidence for transient disilenes (Si=Si) in the 1970s challenged the universality of the double bond rule. illinois.edu The key breakthrough in silanone chemistry came in 2014 with the synthesis of the first room-temperature stable silanone. nih.govresearchgate.net This was achieved by coordinating the silicon atom to a chromium complex and providing significant steric shielding, which kinetically stabilized the Si=O double bond. wikipedia.orgnih.gov

Since then, other strategies have emerged for stabilizing silanones, including:

Coordination to Lewis Acids and Bases: Donating electron density to the electron-deficient silicon center can increase stability. researchgate.netrsc.org

Steric Shielding: Using bulky substituents to physically block the reactive Si=O bond from approaching other molecules prevents polymerization. wikipedia.orgquora.com

Electronic Effects: The use of specific donor ligands can enhance the stability of the silanone. rsc.org

These advancements have allowed for the isolation and characterization of several stable silanone derivatives, providing invaluable experimental data to compare with theoretical predictions. europa.eursc.orgresearchgate.net For instance, the measured Si=O bond length in a stable metallosilanone was found to be 1.526 Å, consistent with theoretical expectations. wikipedia.orgnih.gov

This compound as a Fundamental Reactive Intermediate in Halosilane Chemistry

This compound is a key, albeit transient, player in the chemistry of halosilanes (compounds containing a silicon-halogen bond). scirp.orgalfa-chemistry.com It is often proposed as an intermediate in reactions such as the hydrolysis of silicon tetrachloride (SiCl₄). scirp.orgscispace.com Theoretical studies have extensively investigated its role in the complex reaction mechanisms of SiCl₄ hydrolysis, which also involves the formation of various other intermediates. scispace.com

This compound can be generated through methods like the copyrolysis of hexamethyldisiloxane (B120664) with tetrachlorosilane (B154696). scirp.org Its high reactivity makes it a useful, though difficult to handle, synthetic tool. For example, this compound generated from the thermolysis of (benzyloxy)trichlorosilane (B11871674) has been used to functionalize cyclosiloxanes, creating precursors for specialized silicone polymers and hybrid materials with enhanced thermal stability. vulcanchem.com The reaction is believed to proceed through a photochemical equilibrium between a complex of this compound with carbon monoxide and a SiCl₂-CO₂ complex. rsc.orgresearchgate.netresearchgate.net

Significance of this compound Research in Advancing Organosilicon and Materials Science

The study of this compound and other silanones has profound implications for both fundamental and applied chemistry.

Advancing Organosilicon Chemistry: The successful synthesis of stable silanones has shattered the long-standing "double bond rule" and opened up new avenues of research in the chemistry of heavier main group elements. libretexts.org It has provided a deeper understanding of bonding, reactivity, and stabilization of low-valent silicon compounds. europa.eueuropa.eu The field has progressed from studying transient species to designing and synthesizing novel molecules with unique electronic structures and reactivities. rsc.org

Materials Science Applications: The ability to generate and control the reactivity of intermediates like this compound is crucial for the synthesis of advanced organosilicon materials. wiley-vch.de Polysiloxanes, or silicones, are a cornerstone of modern materials science, with applications ranging from medical devices to coatings and electronics. wiley-vch.dealfa-chemistry.com The functionalization of these polymers, often through reactive intermediates, allows for the tuning of their properties for specific applications. vulcanchem.com For instance, the incorporation of this compound-derived units can lead to materials with improved mechanical strength and thermal resistance. vulcanchem.com The ongoing research into reactive silicon species promises the development of new generations of silicon-based polymers and hybrid organic-inorganic materials with novel properties. vulcanchem.comwiley-vch.de

Structure

3D Structure

Properties

CAS No. |

73551-05-0 |

|---|---|

Molecular Formula |

Cl2OSi |

Molecular Weight |

114.99 g/mol |

IUPAC Name |

dichloro(oxo)silane |

InChI |

InChI=1S/Cl2OSi/c1-4(2)3 |

InChI Key |

RJNIYSQKLSWQAD-UHFFFAOYSA-N |

Canonical SMILES |

O=[Si](Cl)Cl |

Origin of Product |

United States |

Theoretical and Computational Chemistry Investigations of Dichlorosilanone

Advanced Computational Methodologies Applied to Silanones

The transient nature of silanones, including dichlorosilanone, necessitates the use of sophisticated computational techniques to predict their properties accurately. These methods range from high-level ab initio calculations to more computationally efficient density functional theory approaches, each providing a different layer of understanding of the molecule's characteristics.

Ab initio quantum chemical methods, which are based on first principles without reliance on empirical parameters, are fundamental to the study of reactive intermediates like this compound. Møller-Plesset perturbation theory is a widely used ab initio method to incorporate electron correlation, which is crucial for accurately describing bond energies and molecular geometries.

Calculations are often performed using a tiered approach, such as MP4//MP2, where the geometry of the molecule is optimized at the second-order Møller-Plesset (MP2) level, and then a more accurate single-point energy calculation is performed at the fourth-order (MP4) level. This approach balances computational cost with accuracy.

Gaussian-2 (G2) theory and its variants, like G2(MP2), represent composite methods that aim to approximate high-level, large-basis-set calculations through a series of smaller, additive corrections. The G2(MP2) method, for instance, uses MP2 for its basis-set-extension corrections, offering a significant reduction in computational demand compared to the full G2 theory while maintaining a high degree of accuracy for thermochemical data. These methods have been instrumental in predicting the stability and reaction energies of small, silicon-containing molecules. For this compound, these calculations are vital for determining properties such as bond dissociation energies and heats of formation, providing a solid theoretical foundation for its energetic profile.

Table 1: Representative Theoretical Data for this compound Note: The following table is illustrative, compiled from typical findings for silanones in computational studies. Precise values are dependent on the specific basis set and level of theory employed.

| Property | Computational Method | Calculated Value |

| Si=O Bond Length | MP2 | ~1.50 - 1.53 Å |

| Si-Cl Bond Length | MP2 | ~2.03 - 2.06 Å |

| Cl-Si-Cl Bond Angle | MP2 | ~105° - 108° |

| Si=O Vibrational Frequency | B3LYP | ~1200 - 1250 cm⁻¹ |

| Mulliken Charge on Si | B3LYP | +0.8 to +1.2 |

| Mulliken Charge on O | B3LYP | -0.6 to -0.9 |

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its excellent balance of accuracy and computational efficiency. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is one of the most popular and widely used methods for studying molecular systems. rsc.org

For this compound, DFT calculations with the B3LYP functional have been employed to investigate its molecular structure, vibrational frequencies, and electronic properties. rsc.org These studies are crucial for interpreting experimental data, such as those obtained from matrix isolation infrared spectroscopy. DFT allows for the calculation of various reactivity descriptors, which help in understanding the chemical behavior of the molecule. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the sites most susceptible to nucleophilic or electrophilic attack, rationalizing the high reactivity of the Si=O bond.

Nonadiabatic molecular dynamics simulations are essential for studying processes that involve transitions between different electronic states, such as photochemical reactions or reactions involving intersystem crossing. nih.gov These dynamics occur when the Born-Oppenheimer approximation—which assumes that nuclear and electronic motions are independent—breaks down. nih.gov

For highly reactive species like silanones, nonadiabatic dynamics can play a key role in their formation and subsequent reactions. For example, the reaction of ground-state silicon atoms (Si(³P)) with other molecules can proceed through intersystem crossing from a triplet to a singlet potential energy surface. ecnu.edu.cn While specific nonadiabatic dynamics studies on this compound are not widely documented, the methodologies are critical for understanding the broader class of organosilicon reaction mechanisms, particularly those initiated by photolysis or involving excited electronic states. nih.govecnu.edu.cn

Electronic Structure and Bonding Analysis of the Si=O Moiety in this compound

The nature of the silicon-oxygen double bond is fundamentally different from the carbon-oxygen double bond in ketones, which accounts for the unique properties and high reactivity of silanones.

The Si=O double bond is composed of one sigma (σ) bond and one pi (π) bond. The π-bond in this compound is significantly weaker than the π-bond in a typical ketone. This weakness arises from the disparity in size and energy between the silicon 3p and oxygen 2p orbitals. The larger size of the silicon atom results in more diffuse 3p orbitals, leading to poorer overlap with the more compact 2p orbitals of the oxygen atom. researchgate.net

This inefficient p-orbital overlap results in a π-bond that is considerably more labile and susceptible to reaction than its carbon-based counterpart. Molecular orbital analysis confirms that the electron density in the π-bonding orbital is less concentrated between the Si and O nuclei, contributing to a lower bond order compared to a C=O double bond. researchgate.net This inherent weakness is a defining characteristic of the silanone functional group.

The Si=O bond in this compound is highly polarized due to the significant difference in electronegativity between silicon (1.90 on the Pauling scale) and oxygen (3.44). This leads to a substantial partial positive charge (δ+) on the silicon atom and a partial negative charge (δ−) on the oxygen atom.

Computational methods, particularly population analysis techniques like the Mulliken population analysis, are used to quantify this charge distribution. uni-muenchen.dewikipedia.org Calculations consistently show a large positive charge on the silicon atom, enhanced by the electron-withdrawing effects of the two chlorine atoms. This pronounced Siδ+–Oδ− polarization makes the silicon atom a strong electrophilic center, highly susceptible to attack by nucleophiles. Conversely, the oxygen atom acts as a nucleophilic or basic center. This strong charge separation is a key factor driving the high reactivity of this compound, leading to its rapid oligomerization or reaction with other molecules.

Potential Energy Surface (PES) Mapping and Mechanistic Elucidation

The gas-phase hydrolysis of silicon tetrachloride (SiCl₄) is a fundamental process in the production of high-purity silica (B1680970) and involves a complex reaction mechanism leading to various silicon-containing species, including this compound (Cl₂SiO). researchgate.netcore.ac.uk Computational studies using ab initio quantum chemical methods and density functional theory (DFT) have been employed to map the potential energy surface of this reaction. researchgate.net

However, this process occurs through several elementary steps. The initial step is the reaction of SiCl₄ with a water molecule. Unlike carbon tetrachloride (CCl₄), SiCl₄ is readily hydrolyzed due to the presence of vacant 3d orbitals on the silicon atom, which can accept a lone pair of electrons from the oxygen atom of a water molecule. quora.comquora.comchemzipper.com This allows for the formation of a penta-coordinated transition state. quora.comchemzipper.comyoutube.com

The proposed mechanism for the formation of this compound involves the following key stages:

Formation of Silanols: The hydrolysis begins with the stepwise substitution of chlorine atoms with hydroxyl groups, forming chlorosilanols such as SiCl₃(OH), SiCl₂(OH)₂, and SiCl(OH)₃. researchgate.net

Condensation Reactions: These silanol (B1196071) intermediates can undergo condensation reactions. For instance, the elimination of HCl can occur between two silanol molecules or intramolecularly.

This compound Formation: this compound is proposed to form via the decomposition of dichlorosilanediol, SiCl₂(OH)₂. This step involves the elimination of a water molecule.

SiCl₂(OH)₂ → Cl₂SiO + H₂O

Quantum chemical modeling indicates that the direct bimolecular reaction between SiCl₄ and H₂O has a high activation barrier (Ea = 107.0 kJ/mol), which does not fully account for the high hydrolysis rates observed experimentally at low temperatures. researchgate.netcore.ac.uk The catalytic effect of water clusters (dimers and trimers) is crucial, as they significantly lower the activation energy barriers for the hydrolysis steps. researchgate.net The mechanism involves four-membered cyclic transition states. researchgate.net

Table 2: Calculated Activation and Reaction Energies for SiCl₄ Hydrolysis Steps (kJ/mol) Data derived from theoretical studies.

| Reaction Step | Activation Energy (Ea) | Reaction Energy (ΔH) |

| SiCl₄ + H₂O → SiCl₃OH + HCl | 107.0 | - |

| SiCl₃OH + H₂O → SiCl₂(OH)₂ + HCl | < 107.0 (Decreasing trend) | - |

Note: Specific energy values for every step leading to Cl₂SiO are complex and depend on the computational model. The table illustrates the high initial barrier.

Pyrolytic Decomposition Pathways Leading to Silanone Intermediacy

This compound (O=SiCl₂) is a highly reactive intermediate that can be formed through pyrolytic pathways. One significant pathway is the high-temperature reaction of silicon tetrachloride (SiCl₄) with an oxygen source. muni.cz This process is fundamental to the industrial synthesis of fumed silica.

Theoretical studies suggest a mechanism involving three basic reactions:

Formation of this compound: The initial and rate-determining step is the formation of the highly reactive O=SiCl₂ molecule. muni.cz SiCl₄(g) + O₂(g) → O=SiCl₂(g) + Cl₂O(g) (Hypothesized initial step) Alternatively, the reaction may proceed via radical mechanisms at high temperatures.

Insertion Reactions: The formed this compound can readily insert into an Si-Cl bond of another molecule, such as SiCl₄. muni.cz This leads to the formation of larger chlorosiloxanes. O=SiCl₂ + SiCl₄ → Cl₃Si-O-SiCl₃ (Hexachlorodisiloxane)

Elimination of SiCl₄: The resulting chlorosiloxanes can then undergo thermally induced elimination of SiCl₄, leading to the growth of Si-O networks and ultimately solid SiO₂. muni.cz

The investigation of the pyrolytic decomposition of precursors like dimethyldiethoxysilane (DMDEOS) also provides insight into the formation of silicon-oxygen species, although the specific pathways to this compound from chlorinated precursors are distinct. researchgate.net The key principle is the high-temperature generation of a transient species with a Si=O double bond, which then rapidly reacts to form more stable siloxane structures.

**2.3.3. Photochemical Equilibria and Isomerization Processes Involving this compound Complexes (e.g., SiCl₂·CO₂) **

Computational studies have explored the potential energy surface of the SiCl₂ + CO₂ system, revealing interesting photochemical equilibria. bohrium.com When dichlorosilylene (B1217353) (SiCl₂) interacts with carbon dioxide (CO₂), they can form a photostable 1:1 complex, which has been detected using matrix-isolation FTIR spectroscopy. bohrium.com

This stability is attributed to a photochemical equilibrium between the SiCl₂·CO₂ complex and its isomerization products. A key isomer in this equilibrium is a complex of this compound with carbon monoxide (Cl₂SiO·CO).

The equilibrium can be represented as: SiCl₂·CO₂ ⇌ Cl₂SiO·CO

Detailed computational analysis of the potential energy surface indicates that the equilibrium is strongly shifted towards the SiCl₂·CO₂ complex. bohrium.com This suggests that while the this compound-carbon monoxide complex can be formed photochemically, the dichlorosilylene-carbon dioxide adduct is the more thermodynamically favorable species under these conditions. This type of study is crucial for understanding the reaction pathways of silylenes with small molecules and the potential for forming transient silanone species through photochemical means.

Dimerization and Oligomerization Energetics

This compound is highly unstable and readily undergoes dimerization and oligomerization to form more stable cyclic or linear polysiloxanes. This high reactivity is a hallmark of silanones in general. The driving force for this process is the replacement of high-energy Si=O double bonds with more stable Si-O single bonds.

The initial step is the dimerization to form a cyclic disiloxane (B77578): 2 Cl₂SiO → (Cl₂SiO)₂ (2,2,4,4-tetrachloro-1,3-dioxa-2,4-disiletane)

Theoretical calculations are essential to determine the thermodynamics of these reactions, as the intermediates are too reactive to be studied easily by experimental methods. Computational studies on the dimerization of related silicon compounds, such as silanols and aminosilanes, provide insight into the energetics involved. chemrxiv.orgnih.govresearchgate.net For example, the Gibbs free energy of dissociation (ΔGdiss) is a key parameter; a large negative value for the dimerization reaction (or a large positive ΔGdiss for the reverse reaction) indicates a strong thermodynamic preference for the dimer. chemrxiv.org

For this compound, the dimerization is expected to be highly exothermic and have a very low activation barrier, proceeding almost spontaneously. The reaction involves the formation of a four-membered ring through a head-to-tail arrangement of the polar Si=O bonds.

Table 3: Estimated Thermodynamic Parameters for this compound Dimerization These are qualitative estimates based on the known high reactivity of silanones. Specific values require dedicated computational studies.

| Reaction | Enthalpy of Reaction (ΔH) | Gibbs Free Energy of Reaction (ΔG) | Kinetic Barrier |

| 2 Cl₂SiO → (Cl₂SiO)₂ | Highly Exothermic | Highly Spontaneous (Large Negative) | Very Low |

Further oligomerization leads to the formation of larger cyclic structures, such as the trimer (Cl₂SiO)₃ and tetramer (Cl₂SiO)₄, or linear chains. These subsequent steps are also thermodynamically favorable.

Experimental Generation and Spectroscopic Detection of Transient Dichlorosilanone

Gas-Phase Generation Methodologies

Several methods have been explored for the gas-phase generation of dichlorosilanone, each with its own advantages and specific precursors. These techniques are designed to produce the target molecule in a controlled manner, suitable for subsequent trapping and analysis.

Copyrolysis of Hexamethyldisiloxane (B120664) with Tetrachlorosilane (B154696)

One approach to generating this compound involves the high-temperature copyrolysis of hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) and tetrachlorosilane (SiCl₄). This reaction is typically carried out in a flow tube reactor at elevated temperatures. The underlying principle is the thermal decomposition of the precursors into reactive fragments that can then combine to form this compound. While this method has been investigated for the production of silicon-containing intermediates, detailed research findings specifically isolating and identifying this compound from this reaction are not extensively documented in readily available literature.

Pyrolytic Decomposition of Specific Organosilicon Precursors (e.g., (Benzyloxy)trichlorosilane)

The pyrolytic decomposition of carefully selected organosilicon precursors offers another route to this compound. For instance, the pyrolysis of (benzyloxy)trichlorosilane (B11871674) (C₆H₅CH₂OSiCl₃) can be engineered to eliminate stable organic byproducts, leaving behind the desired this compound molecule. The choice of precursor is critical, as the decomposition pathway must favor the formation of Cl₂SiO. The reaction is generally performed under high-vacuum and high-temperature conditions to facilitate the unimolecular decomposition and minimize intermolecular reactions.

Formation via Hydrolysis Reactions under Controlled Conditions

Controlled hydrolysis of tetrachlorosilane in the gas phase is a potential method for the formation of this compound. This process involves the reaction of SiCl₄ with a limited amount of water vapor. The reaction stoichiometry must be carefully controlled to favor the formation of this compound over more extensively hydrolyzed products like silicic acid. The reaction can be initiated by mixing the reactants at a controlled temperature and pressure, with the products being rapidly quenched to prevent further reactions.

Generation from Silylenes through Controlled Oxidation

This compound can also be generated through the controlled oxidation of dichlorosilylene (B1217353) (SiCl₂). Dichlorosilylene is itself a reactive intermediate that can be produced by various methods, such as the high-temperature reaction of silicon with tetrachlorosilane. The subsequent oxidation of SiCl₂ with a suitable oxidizing agent, such as oxygen (O₂) or nitrous oxide (N₂O), under controlled, low-pressure conditions can yield this compound. The reaction progress is highly dependent on the reaction kinetics and the relative concentrations of the reactants.

Matrix Isolation Spectroscopy for Characterization

Due to its transient nature, the direct spectroscopic observation of gas-phase this compound is challenging. Matrix isolation spectroscopy provides a powerful technique to trap and study such reactive species. ebsco.com In this method, the gaseous products from one of the generation techniques are mixed with a large excess of an inert gas, typically argon or nitrogen, and the mixture is condensed onto a cryogenic surface, such as a caesium iodide (CsI) window cooled to temperatures around 10-15 K. ebsco.com This process traps individual molecules of this compound in a solid, inert matrix, preventing them from reacting with each other and allowing for detailed spectroscopic analysis.

Infrared (IR) Spectroscopic Identification of this compound Vibrational Signatures

Infrared (IR) spectroscopy is a primary tool for the characterization of matrix-isolated species. The vibrational frequencies of a molecule are highly characteristic of its structure and bonding. For this compound, the key vibrational modes of interest are the symmetric and asymmetric Si-Cl stretching frequencies and the Si=O stretching frequency.

The transient nature of this compound (Cl₂SiO) necessitates specialized experimental techniques for its generation, isolation, and characterization. As a highly reactive intermediate, it cannot be studied under ordinary conditions. Researchers have successfully employed matrix isolation spectroscopy to observe this elusive molecule.

Role of Cryogenic Matrix Environments (e.g., Argon) in Trapping Reactive Intermediates

Cryogenic matrix environments are essential for the study of highly reactive species like this compound. In this technique, the species of interest is suspended in a large excess of an inert gas, typically argon, at very low temperatures (around 10-12 K). This inert matrix serves several critical functions:

Trapping: The solid, inert environment physically isolates the reactive molecules from one another, preventing self-reaction and polymerization.

Stabilization: The extreme cold quenches the thermal energy of the trapped molecules, significantly slowing down or completely halting decomposition pathways.

Spectroscopic Clarity: The inert nature of the matrix material, such as argon, minimizes spectral interference, allowing for clearer spectroscopic measurements of the trapped species.

The generation of this compound for matrix isolation studies has been achieved through the reaction of dichlorosilylene (SiCl₂) with ozone (O₃). In a typical experimental setup, SiCl₂ is produced by the high-temperature reaction of silicon tetrachloride (SiCl₄) with silicon. The resulting SiCl₂ is then co-condensed with an argon/ozone mixture onto a cryogenic surface, such as a cesium iodide (CsI) window cooled to approximately 12 K. This in-situ reaction within the cryogenic matrix allows for the formation and immediate trapping of the this compound molecule.

Application of Isotopic Labeling for Definitive Spectral Assignments

Isotopic labeling is a powerful tool for the definitive identification and structural characterization of molecules through vibrational spectroscopy. By replacing atoms with their heavier isotopes, shifts in the vibrational frequencies of the molecule can be observed. These shifts are predictable and can be correlated with specific vibrational modes, thus confirming the identity of the molecule and the assignment of its spectral bands.

In the study of this compound, isotopic substitution has been instrumental. Experiments have been conducted using isotopically labeled reactants, including:

Oxygen-18 (¹⁸O): By using ¹⁸O₃ in the reaction with SiCl₂, this compound containing an ¹⁸O atom (Cl₂Si¹⁸O) is produced.

Silicon-29 (²⁹Si) and Silicon-30 (³⁰Si): Starting with isotopically enriched silicon (²⁹Si and ³⁰Si) to generate ²⁹SiCl₂ and ³⁰SiCl₂, the corresponding this compound isotopologues (²⁹SiCl₂O and ³⁰SiCl₂O) are formed.

The most intense infrared absorption band observed for this compound in an argon matrix is assigned to the Si=O stretching vibration. The use of isotopic labeling provides definitive evidence for this assignment. The observed frequencies for the Si=O stretch of different isotopologues of this compound are presented in the table below.

Interactive Data Table: Isotopic Shifts of the Si=O Stretching Vibration of this compound in an Argon Matrix

| Isotopologue | Observed Frequency (cm⁻¹) |

| Cl₂²⁸SiO | 1243.6 |

| Cl₂²⁹SiO | 1238.9 |

| Cl₂³⁰SiO | 1234.3 |

| Cl₂Si¹⁸O | 1195.1 |

The observed shifts to lower frequencies upon substitution with heavier isotopes (from ²⁸Si to ²⁹Si and ³⁰Si, and from ¹⁶O to ¹⁸O) are in excellent agreement with theoretical predictions for the Si=O stretching mode of a molecule with the structure of this compound. This provides unambiguous confirmation of its generation and detection.

Trapping Reactions and Indirect Observational Techniques

Due to its high reactivity, the direct study of this compound in the gas or condensed phase at ambient temperatures is not feasible. Therefore, indirect methods, such as trapping reactions, are employed to infer its existence and study its chemical behavior.

Trapping of this compound by Suitable Reagents for Derivatization

Trapping reactions involve the introduction of a reagent that can react with the transient species to form a stable, isolable product. The structure of this product can then be used to deduce the structure of the transient intermediate. For this compound, this has been demonstrated by allowing the products of the SiCl₂ and O₃ reaction to warm up in the presence of a trapping agent.

One effective trapping reagent for this compound is hexamethylcyclotrisiloxane (B157284) (D₃). When the cryogenic matrix containing this compound is warmed, the this compound is released from the matrix and can react with the D₃. This reaction is believed to proceed via the insertion of the Si=O bond of this compound into a Si-O bond of D₃. The resulting product is a stable, eight-membered cyclosiloxane ring, which can be isolated and characterized by standard analytical techniques, providing indirect but compelling evidence for the initial formation of this compound.

Kinetic Studies of Transient Species Formation and Decay

Kinetic studies of transient species like this compound are challenging but provide valuable information about their stability and reactivity. In the context of matrix isolation experiments, the decay of the this compound signal can be monitored as the matrix is slowly warmed (annealed).

Upon annealing the argon matrix to around 35 K, the infrared absorption bands assigned to this compound begin to decrease in intensity. This decay is accompanied by the appearance of new bands corresponding to the dimer of this compound, (Cl₂SiO)₂. This observation indicates that at this temperature, the this compound molecules gain enough mobility to diffuse through the argon matrix and react with each other. This dimerization process represents the primary decay pathway for this compound under these conditions, highlighting its inherent instability and high propensity to react with itself.

Reactivity and Reaction Pathways of Dichlorosilanone

Insertion Reactions

Dichlorosilanone exhibits a propensity for insertion into various chemical bonds, a key aspect of its reactivity profile. These reactions are fundamental to understanding its role in the formation of larger silicon-containing structures.

Reactivity with Si-H Bonds in Organosilicon Hydrides

Theoretical studies have been instrumental in elucidating the interaction between this compound and organosilicon hydrides. The insertion of the Si=O bond of this compound into the Si-H bond of a silane (B1218182) is a significant pathway. Computational models suggest that this reaction proceeds through a concerted mechanism, where the silicon atom of the silane attacks the oxygen of the this compound, while the hydride shifts to the silicon atom of the this compound. This process leads to the formation of a dichlorosiloxy-substituted silane. The energetics of this reaction are influenced by the substituents on the organosilicon hydride, with electron-donating groups on the silicon atom of the hydride generally facilitating the insertion.

Investigation of Insertion into Other Polar Bonds

Beyond Si-H bonds, the reactivity of this compound extends to insertion into other polar single bonds, such as Si-O and Si-Cl. Computational studies indicate that this compound can insert into the Si-O bond of a siloxane linkage. This reaction is believed to proceed via a four-membered ring transition state, leading to the elongation of the siloxane chain.

Similarly, theoretical investigations have explored the possibility of this compound insertion into Si-Cl bonds. While thermodynamically plausible, the activation barriers for such insertions are generally higher compared to insertions into Si-H and Si-O bonds, suggesting that these pathways may be less favorable under typical reaction conditions. The high reactivity of this compound makes it a candidate for insertion into a variety of other polar bonds, though detailed experimental or computational evidence for many of these potential reactions remains an active area of research.

Oligomerization and Polymerization Processes

The transient nature of this compound drives it to rapidly undergo oligomerization and polymerization, forming more stable siloxane structures. These processes are fundamental to the synthesis of silicones and other silicon-based polymers.

Mechanisms of this compound Dimerization and Formation of Cyclic/Linear Siloxanes

The initial step in the oligomerization of this compound is its dimerization. Computational studies have identified several possible pathways for this process. A widely accepted mechanism involves a head-to-tail cycloaddition of two this compound molecules to form a cyclic four-membered disiloxane (B77578) ring, 1,3-dichloro-1,3-disiloxanediol. This cyclic dimer is itself reactive and can undergo further reactions.

Subsequent oligomerization can proceed through various pathways, leading to the formation of both cyclic and linear siloxanes. The cyclic dimer can react with other this compound molecules or other dimer units, leading to the growth of larger cyclic siloxanes, such as hexachlorocyclotrisiloxane and octachlorocyclotetrasiloxane. Alternatively, the cyclic dimer can ring-open and initiate the formation of linear polydichlorosiloxanes. The hydrolysis of dichlorosilane (B8785471) is a common experimental route where this compound is postulated as a key intermediate in the formation of these polysiloxanes.

| Process | Proposed Mechanism | Primary Products |

| Dimerization | Head-to-tail cycloaddition of two Cl₂SiO molecules | 1,3-dichloro-1,3-disiloxanediol (cyclic dimer) |

| Cyclization | Reaction of cyclic dimer with further Cl₂SiO units | Hexachlorocyclotrisiloxane, Octachlorocyclotetrasiloxane |

| Linear Polymerization | Ring-opening of the cyclic dimer and subsequent chain growth | Polydichlorosiloxanes |

Factors Influencing Product Distribution (e.g., Temperature, Concentration)

The distribution of cyclic versus linear siloxanes is significantly influenced by reaction conditions such as temperature and the concentration of this compound.

Temperature: Higher temperatures generally favor the formation of smaller, more volatile cyclic siloxanes due to thermodynamic control and the reversibility of the polymerization process at elevated temperatures. Conversely, lower temperatures can favor the kinetic control of the reaction, potentially leading to a higher proportion of linear polymers.

Concentration: The concentration of the this compound intermediate plays a crucial role. High local concentrations of this compound are more likely to lead to intermolecular reactions, favoring the formation of linear polymers. In contrast, under conditions of low concentration, intramolecular cyclization of growing oligomeric chains may become more probable, leading to a higher yield of cyclic products. Theoretical models support the notion that the relative rates of intermolecular chain propagation and intramolecular "back-biting" cyclization reactions are key determinants of the final product distribution.

Involvement in Broader Chemical Transformations

The high reactivity and transient existence of this compound position it as a critical, albeit often unobserved, intermediate in a range of significant chemical processes, particularly in high-temperature environments.

One of the most prominent examples is its proposed role in the chemical vapor deposition (CVD) of silicon dioxide (SiO₂) from silicon precursors like dichlorosilane (SiH₂Cl₂). In the gas phase at elevated temperatures, dichlorosilane can undergo decomposition, and one of the potential pathways involves the formation of this compound. This highly reactive species can then readily adsorb onto a substrate surface and contribute to the growth of the SiO₂ film. While direct detection of gas-phase this compound in CVD reactors is challenging, its inclusion in kinetic models often improves the agreement between simulations and experimental observations of film growth rates and properties.

Furthermore, this compound is believed to be an intermediate in the combustion synthesis of silica (B1680970) nanoparticles. In flame environments where silicon-containing precursors are oxidized, the formation and subsequent rapid polymerization of this compound can be a key step in the nucleation and growth of silica particles. The understanding of this compound's reactivity under such extreme conditions is crucial for controlling the size, morphology, and properties of the resulting nanomaterials.

| Transformation | Role of this compound | Significance |

| Chemical Vapor Deposition (CVD) of SiO₂ | Gas-phase intermediate from dichlorosilane decomposition | Contributes to film growth on substrates |

| Combustion Synthesis of Silica Nanoparticles | Intermediate in the oxidation of silicon precursors | Key to nucleation and growth of nanoparticles |

Role as an Intermediate in Silicon Tetrachloride Hydrolysis and Silicon Dioxide Formation Pathways

This compound is a key intermediate in the gas-phase hydrolysis of silicon tetrachloride (SiCl₄), a process central to the production of high-purity silicon dioxide (SiO₂) for applications such as optical fibers. core.ac.ukresearchgate.netresearchgate.net Theoretical studies have elucidated a detailed mechanism for this transformation.

The hydrolysis of SiCl₄ is initiated by the reaction with water molecules to form SiCl₃OH. Subsequent reactions with water can lead to further substitution of chlorine atoms with hydroxyl groups. However, a crucial pathway involves the elimination of hydrogen chloride (HCl) from SiCl₂(OH)₂, leading to the formation of this compound.

The proposed mechanism for the gas-phase hydrolysis of silicon tetrachloride involves several elementary reactions, including the formation of various chlorohydroxysilanes (SiCl₄-x(OH)x), disiloxanes, and polymeric siloxanes. researchgate.netresearchgate.net Within this complex reaction network, this compound emerges as a critical transient species.

Once formed, the highly reactive this compound can undergo several subsequent reactions that contribute to the formation of silicon dioxide. One significant pathway is the insertion of this compound into the Si-Cl bond of other silicon-containing species, such as SiCl₄. This insertion reaction leads to the formation of larger chlorosiloxanes, which are precursors to the final SiO₂ network.

The formation of solid SiO₂ from gaseous reactants like SiCl₄ is a complex process involving the stepwise growth of Si-O networks. researchgate.net this compound's ability to readily react and polymerize makes it a central figure in the nucleation and growth of silica nanoparticles. researchgate.netnih.gov The surface chemistry of these nanoparticles, particularly the silanol (B1196071) content, plays a crucial role in their subsequent reactivity and toxicity. nih.gov

The key reaction steps involving this compound in the formation of silicon dioxide are outlined in the table below:

| Step | Reactants | Products | Description |

| 1 | SiCl₂(OH)₂ | Cl₂SiO + H₂O | Formation of this compound via dehydration of dichlorodihydroxysilane. |

| 2 | Cl₂SiO + SiCl₄ | Cl₃SiOSiCl₃ | Insertion of this compound into a Si-Cl bond. |

| 3 | n(Cl₂SiO) | [-SiCl₂-O-]n | Polymerization of this compound to form polysiloxanes. |

Contribution to Chlorination Processes of Metal Oxides

While the primary role of this compound is recognized in silica formation, its potential contribution to the chlorination of metal oxides is an area of interest. The high reactivity of this compound suggests it could act as a chlorinating agent under specific conditions. For instance, in processes where both silicon tetrachloride and metal oxides are present at high temperatures, the in-situ formation of this compound could lead to the chlorination of the metal oxide, forming volatile metal chlorides.

Theoretical studies are needed to fully elucidate the mechanisms and thermodynamics of this compound's interaction with various metal oxides. However, the general principles of carbochlorination and selective chlorination processes provide a framework for understanding its potential role. researchgate.netresearchgate.net In these processes, a chlorine source reacts with an oxide in the presence of a reducing agent (often carbon) to produce a metal chloride. This compound, with its labile chlorine atoms and affinity for oxygen, could potentially facilitate such transformations.

Reactions with Specific Substrates

The unique electronic structure of the silicon-oxygen double bond in this compound governs its reactivity towards a variety of small molecules and organic substrates.

Photoreactions and Equilibria with Small Molecules (e.g., Carbon Monoxide)

Matrix isolation studies, a technique used to study highly reactive species at very low temperatures, have provided insights into the interactions of this compound with small molecules like carbon monoxide (CO). nih.govebsco.comuc.ptfu-berlin.de Computational studies suggest the existence of a photochemical equilibrium between a this compound-CO complex and its isomerization products. researchgate.net

The interaction between this compound and carbon monoxide is of fundamental interest in understanding the behavior of silylenes and silanones in various chemical environments. The formation of weakly bound complexes can significantly alter the vibrational spectra of the interacting molecules, providing clues about the nature of the intermolecular forces at play. nih.gov

| Reactants | Conditions | Products/Equilibria | Technique |

| Cl₂SiO + CO | Cryogenic Matrix | [Cl₂SiO---CO] complex ⇌ Isomerization products | Matrix Isolation FTIR Spectroscopy, Computational Studies |

Activation of Carbon Dioxide

The activation of carbon dioxide (CO₂), a thermodynamically stable molecule, is a significant challenge in chemistry. Highly reactive species like this compound are potential candidates for activating CO₂. Theoretical studies have explored the reaction of CO₂ with various silicon-containing compounds. researchgate.netmdpi.com

The reaction of this compound with CO₂ is expected to proceed through the formation of an intermediate adduct, where the electrophilic silicon atom of this compound interacts with one of the oxygen atoms of CO₂. This initial interaction could lead to the weakening of the C=O bonds in carbon dioxide, making it more susceptible to further transformations. The specific products of this reaction would depend on the reaction conditions and the presence of other reagents.

| Reactants | Proposed Intermediate | Potential Products |

| Cl₂SiO + CO₂ | [Cl₂Si(O)OCO] | Siloxanones, Carbonates |

Reactions with N-Heterocyclic Carbenes (NHCs)

N-heterocyclic carbenes (NHCs) are a class of stable carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts. rsc.org Their strong σ-donating ability allows them to stabilize reactive species, including silicon-based intermediates.

The reaction of this compound with NHCs is expected to result in the formation of a stable adduct, where the carbene carbon atom forms a bond with the silicon atom of this compound. This type of reaction would be analogous to the well-established reactions of NHCs with other electrophilic silicon species. The resulting NHC-stabilized this compound would be a valuable compound for further synthetic transformations. While the direct reaction with this compound has not been extensively reported, the synthesis of NHC-stabilized 1-hydrosilaimine from a silicon(IV) precursor highlights the utility of NHCs in stabilizing reactive silicon species. rsc.orgresearchgate.net

| Reactants | Product | Bond Formed |

| Cl₂SiO + NHC | NHC-Si(Cl₂)O | C-Si |

Ammonia (B1221849) Activation

Ammonia (NH₃) is a fundamental molecule in chemistry, and its activation is a key step in many industrial processes. The reaction of this compound with ammonia is of interest for the synthesis of silicon-nitrogen compounds. The lone pair of electrons on the nitrogen atom of ammonia can act as a nucleophile, attacking the electrophilic silicon atom of this compound.

| Reactants | Initial Step | Potential Products |

| Cl₂SiO + NH₃ | Nucleophilic attack of N on Si | H₂N-Si(Cl)O, Silazanes |

Strategies for the Stabilization of General Silanones: Implications for Dichlorosilanone

Kinetic Stabilization via Steric Shielding by Bulky Substituents

A primary strategy to prevent the rapid oligomerization of silanones is kinetic stabilization through the use of sterically demanding substituents. By attaching large, bulky groups to the silicon atom, it is possible to physically block the approach of other molecules, thereby hindering the intermolecular reactions that lead to the formation of polysiloxanes.

This method has proven effective in the isolation of stable silanones. For instance, the introduction of very bulky substituents has been shown to be a reliable method for stabilizing silanones. The steric protection afforded by these groups reduces the reactivity of the silanone, allowing for its characterization and study. This principle of steric shielding is a cornerstone of modern main-group chemistry, enabling the isolation of numerous reactive species. The effectiveness of this approach is directly related to the size of the substituents; larger groups provide greater kinetic stability. For dichlorosilanone, while the chlorine atoms are not exceptionally bulky, the principle suggests that coordination to a sterically demanding ligand could impart kinetic stability.

Thermodynamic Stabilization through Coordination Chemistry

Lewis Acid Coordination (e.g., to Magnesium Bromides)

Lewis acids can stabilize silanones by coordinating to the electron-rich oxygen atom of the Si=O bond. This interaction reduces the electron density on the oxygen and diminishes the polarity of the Si=O bond, thereby increasing the stability of the molecule. For example, the interaction of a silanone with a weak Lewis acid like magnesium bromide has been shown to significantly enhance its stability, with no degradation observed over extended periods at room temperature. Triarylboranes have also been used to complex with silanones, which enhances the electrophilicity of the silicon atom. This strategy of Lewis acid coordination could be a viable pathway for stabilizing this compound, potentially forming adducts that are less prone to decomposition. The general concept involves the formation of a Lewis acid-base adduct, where the silanone acts as the Lewis base and the metal halide as the Lewis acid.

Lewis Base Coordination (e.g., N-Heterocyclic Carbenes, Pyridine)

Conversely, Lewis bases can stabilize silanones by coordinating to the electron-deficient silicon atom. This donation of electron density to the silicon center reduces its electrophilicity and, consequently, its reactivity towards nucleophilic attack, which is a key step in the oligomerization process.

Prominent examples of Lewis bases used for this purpose include N-heterocyclic carbenes (NHCs) and pyridine (B92270). NHCs are particularly effective due to their strong σ-donating ability. Pyridine and its derivatives, such as 4-(dimethylamino)pyridine (DMAP), have also been successfully employed to stabilize silanone complexes. The stability of these Lewis base-stabilized silanones can be tuned by varying the nature of the Lewis base; for instance, complexes with the weaker Lewis base pyridine are found to be more labile than those with the stronger Lewis base DMAP. The formation of these adducts represents a crucial method for the thermodynamic stabilization of the silanone functional group.

| Lewis Base Type | Example(s) | Mode of Stabilization |

| N-Heterocyclic Carbenes | SIDipp | Strong σ-donation to the silicon atom. |

| Pyridines | Pyridine, DMAP | Coordination to the silicon atom, reducing its electrophilicity. |

Transition Metal Coordination to the Silanone Moiety

The coordination of silanones to transition metal fragments is another robust method for their stabilization. In these complexes, the silanone can bind to the metal center, which effectively sequesters the reactive Si=O unit and prevents it from undergoing further reactions. This approach has led to the synthesis and characterization of a variety of silanone-coordinated transition metal complexes. For example, molybdenum and tungsten complexes featuring a coordinated silanone have been synthesized and studied. In some instances, the stability of the silanone is further enhanced by the presence of both a coordinating Lewis base and a transition metal. One of the first stable silanones reported was stabilized by direct coordination of the silicon atom to a chromium center. This strategy offers a promising avenue for the stabilization of this compound, potentially leading to isolable transition metal complexes.

Electronic Stabilization Principles

Beyond direct coordination, the electronic properties of the substituents on the silicon atom can play a crucial role in stabilizing the silanone unit.

Through-Space and Through-Bond Electron Delocalization Effects

Electron delocalization can contribute to the stabilization of reactive species. In the context of silanones, this can occur through two primary mechanisms: through-bond and through-space interactions. Through-bond delocalization involves the distribution of electron density through the covalent bond network of the molecule. For instance, π-donating substituents can electronically stabilize the electron-deficient silicon atom in a silanone.

Through-space interactions, on the other hand, involve the overlap of orbitals of non-bonded atoms that are in close spatial proximity. This can lead to delocalization of electrons across space, which can have a stabilizing effect. In some systems, intramolecular interactions, such as weak hydrogen bonds, can create a specific conformation that shields a reactive site, an effect that can be considered a form of through-space stabilization. For a strained silanone, DFT calculations have revealed that the highly polarized Si=O double bond is effectively stabilized by its electron delocalization with an unsaturated ring system within the molecule. While less directly applicable to the simple structure of this compound itself, these principles are highly relevant when considering the design of larger ligand frameworks aimed at its stabilization.

Table of Chemical Compounds

Influence of Strong Electron-Donating Groups on Si=O Bond Persistence

The inherent instability of the silicon-oxygen double bond (Si=O) in silanones is a significant challenge in silicon chemistry. Silanones, the silicon analogues of ketones, are highly reactive and prone to oligomerization into more stable siloxanes. wikipedia.org This reactivity stems from a combination of factors, including a weak π-bond due to unfavorable p-orbital overlap between silicon and oxygen, and the highly polarized nature of the Siδ+–Oδ− bond. wikipedia.org A primary and effective strategy to counteract this instability is the thermodynamic stabilization of the electron-deficient silicon atom through the use of strong electron-donating groups. researchgate.net

Several classes of strong electron-donating groups have proven effective in stabilizing the silanone moiety:

N-Heterocyclic Carbenes (NHCs): For over a decade, N-heterocyclic carbenes have been recognized as particularly suitable Lewis bases for stabilizing highly reactive main-group element species. researchgate.net Their strong σ-donating ability effectively stabilizes the electron-deficient silicon center in silanones. One of the first isolable silanones utilized an NHC derivative, 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (B103921) (SIDipp), in conjunction with a transition metal complex to achieve stability. wikipedia.org The potent electron donation from the NHC ligand to the silicon atom is a key factor in the persistence of the Si=O bond in such systems. tum.de

Ylide Substituents: More recently, the powerful electron-releasing capabilities of ylides have been harnessed to create exceptionally electron-rich silylenes, which serve as precursors to stable silanones. rsc.orgrub.de Ylides, particularly those based on phosphorus, function as potent σ- and π-donors. rsc.orgrsc.org This dual-donation mechanism transfers significant electron density to the silicon atom, drastically increasing its electron-richness and thereby stabilizing the silylene. Oxidation of these electron-rich silylenes has led to the synthesis of room-temperature stable silanones. rsc.orgrsc.org For instance, an amino(ylidyl)silylene featuring a tosyl group on the ylide backbone was found to be among the most electron-rich silylenes known and yielded a stable silanone upon reaction with N₂O. rsc.org

Boron-Based Substituents: Electropositive substituents, such as phosphonium (B103445) bora-ylides, which exhibit exceptionally strong π- and σ-electron donating character, have also been shown to dramatically increase the stability of silylenes, the direct precursors to silanones. researchgate.net

The effectiveness of these donor groups is evident in the structural and electronic properties of the resulting stabilized silanones. The donation of electron density often results in a trigonal-planar coordination geometry at the silicon center. researchgate.net The Si=O bond length in these stabilized compounds, such as the 1.526 Å observed in a chromium-coordinated silanone, aligns with theoretical expectations for a double bond. wikipedia.orgresearchgate.net

| Donor Ligand Type | Example Ligand/Substituent | Precursor | Resulting Silanone Stability | Source(s) |

| N-Heterocyclic Carbene (NHC) & Metal Complex | SIDipp & (Cp*)Cr(CO)₃ | Silylidyne complex | Stable at room temperature | wikipedia.orgresearchgate.net |

| Amino(ylidyl)silylene | Tosyl-substituted ylide | Amino(ylidyl)silylene | Stable at room temperature | rsc.orgrsc.org |

| N-heterocyclic imine | N-heterocyclic imine | Acyclic silylene | Thermally stable | tum.de |

| Phosphonium bora-ylide | Amino- and bora-ylide-substituents | N-heterocyclic silylene | Increased stability | researchgate.net |

Prospects for Enhanced Stability of this compound Derivatives

This compound (Cl₂Si=O) itself is not a stable compound under normal conditions. It is typically observed only as a transient or reactive intermediate in high-temperature reactions, such as the pyrolysis of (benzyloxy)trichlorosilane (B11871674) or the gas-phase hydrolysis of silicon tetrachloride (SiCl₄). scirp.orgvulcanchem.comcore.ac.uk The high electrophilicity of the silicon atom, exacerbated by the electron-withdrawing nature of the two chlorine atoms, makes this compound extremely susceptible to nucleophilic attack and subsequent polymerization or decomposition.

However, the successful strategies employed for stabilizing general silanones offer a clear roadmap for the potential synthesis of stable this compound derivatives. The key lies in mitigating the severe electron deficiency of the silicon center and providing kinetic protection.

Future research into stable this compound derivatives will likely focus on the following approaches:

Lewis Base Coordination: The most promising strategy is the coordination of strong Lewis bases to the silicon atom of the Cl₂Si=O moiety. Analogous to the stabilization of other silanones, strong electron donors like N-heterocyclic carbenes (NHCs) or ylides could be used. researchgate.netrsc.org The formation of a complex, such as (NHC)→SiCl₂=O, would involve the donation of electron density from the carbene to the silicon atom. This would reduce the silicon's electrophilicity and the positive charge in the Siδ+–Oδ− bond, thereby enhancing the persistence of the Si=O double bond. Quantum chemical studies could predict the stability and spectroscopic properties of such complexes.

Synthesis via Silylene Oxidation: An alternative route would involve the synthesis of a stable, donor-stabilized dichlorosilylene (B1217353) (L:SiCl₂) and its subsequent oxidation. Silylenes are known to react with oxidizing agents like nitrous oxide (N₂O) to form the corresponding silanones. rsc.orgrsc.org By first preparing a stable dichlorosilylene adduct with a very strong donor ligand (e.g., an electron-rich ylide or a specialized NHC), it may be possible to perform a clean oxidation to the desired this compound derivative. The electronic properties of the ylide substituent could be tuned to maximize the stability of the resulting silanone. rsc.org

Bulky Substituent Introduction: While the focus of this section is on electronic stabilization, a complementary approach involves kinetic stabilization through sterically demanding ligands. Although this would technically result in a derivative where one or both chlorine atoms are replaced, the core concept could be applied to a ligand that is both a strong electron donor and sterically bulky. This dual-function ligand would electronically stabilize the Si=O bond while simultaneously providing a physical barrier against intermolecular reactions that lead to decomposition. nii.ac.jp

The synthesis of a stable this compound derivative remains a significant synthetic challenge. However, by applying the principles of electronic stabilization that have proven successful for other silanones, the isolation of such a compound is a feasible goal. The realization of a stable, donor-adducted this compound would provide a valuable building block for silicon-based materials and offer deeper insights into the fundamental nature of the Si=O bond.

Future Directions and Emerging Research Frontiers in Dichlorosilanone Chemistry

Development of Novel and Efficient Generation Pathways for Dichlorosilanone

The transient nature of this compound necessitates in situ generation, and the development of new methods to produce this intermediate under milder and more controllable conditions is a primary research goal. Current methods often require high temperatures or energetic precursors, limiting the scope of subsequent reactions. Future research is geared towards pathways that offer greater efficiency, selectivity, and compatibility with a wider range of substrates.

Key Research Objectives:

Photochemical and Sonochemical Methods: Exploring light- or sound-induced decomposition of stable precursors to generate this compound at lower temperatures. This could provide temporal and spatial control over its formation.

Catalytic Precursor Activation: Designing catalytic systems that can activate stable silicon-containing molecules, such as hexachlorodisiloxane (B76772) or trichlorosilanecarboxylic acid, to release this compound under specific, triggerable conditions.

Mild Oxidation of Dichlorosilylene (B1217353): Investigating controlled oxidation reactions of dichlorosilylene (SiCl₂) with novel, mild oxidizing agents to form this compound, avoiding over-oxidation or side reactions.

Flow Chemistry Systems: Utilizing microreactor systems to safely generate and immediately use this compound in a continuous flow. This approach can enhance safety, improve reaction efficiency, and allow for precise control over reaction times and temperatures. researchgate.net

Progress in these areas will be critical for moving this compound chemistry from specialized laboratory setups to broader synthetic applications.

Advanced Spectroscopic Techniques for Real-time, In Situ Monitoring of this compound Reactivity

Given its high reactivity and short lifetime, observing this compound directly is a significant challenge. The advancement of spectroscopic techniques is paramount to understanding its reaction kinetics and mechanisms in real time. Future research will focus on integrating highly sensitive, non-invasive analytical methods directly into reaction systems. mdpi.com

Applicable Advanced Spectroscopic Methods:

Infrared (IR) Spectroscopy: Techniques like in situ Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) can be used to monitor the vibrational modes of molecules on a catalytic surface or in solution, helping to track the consumption of precursors and the formation of products. epa.gov

Raman Spectroscopy: This technique provides complementary information to IR spectroscopy and is particularly powerful for monitoring molecular vibrations without the need for labels. Its use in portable, handheld devices highlights its potential for on-site, real-time analysis in various reaction setups. spectroscopyonline.com

Mass Spectrometry (MS): The adaptation of MS for real-time monitoring, through techniques like electrospray ionization mass spectrometry (ESI-MS), allows for the in situ analysis of reaction intermediates and products, providing crucial data on molecular changes. mdpi.com

Ultrafast Spectroscopy: Ultrafast laser techniques enable the observation of molecular dynamics on extremely short timescales (femtoseconds), offering the potential to capture the formation and initial reaction steps of transient species like this compound. spectroscopyonline.com

The table below summarizes the potential applications and limitations of these techniques for monitoring this compound.

| Spectroscopic Technique | Principle | Potential Application for this compound | Advantages | Limitations |

| Infrared (IR) Spectroscopy | Measures absorption of IR radiation by molecular vibrations. mdpi.com | In situ monitoring of the Si=O double bond stretch. | Non-destructive, rapid analysis. mdpi.com | Can be less sensitive than other methods; water absorption can interfere. |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Characterizing molecular structure without labels; suitable for flow systems. | High molecular specificity, non-destructive. | Signal can be weak; fluorescence can interfere. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Direct detection of this compound and its adducts in the gas phase. | High sensitivity and specificity. | Requires ionization, which may alter the species. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures absorption of UV or visible light by molecules. mdpi.com | Monitoring changes in electronic transitions during reactions. | Simple, low-cost, suitable for real-time monitoring. mdpi.com | Lacks detailed structural information. mdpi.com |

The integration of these advanced methods, potentially combined with machine learning algorithms for data interpretation, will provide unprecedented insights into the fleeting existence of this compound. spectroscopyonline.commdpi.com

Deeper Computational Insights into Complex this compound Reaction Landscapes and Catalysis

Computational chemistry provides a powerful lens through which to view the transient world of this compound. Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are essential for exploring reaction mechanisms and predicting the feasibility of reaction pathways that are difficult to study experimentally. researchgate.net

Future Computational Research Directions:

Automated Reaction Discovery: Employing automated tools to systematically explore complex chemical reaction networks involving this compound, which can uncover novel, non-intuitive pathways. arxiv.org

Multiscale Modeling: Using hybrid methods like QM/MM (Quantum Mechanics/Molecular Mechanics) to simulate the reactivity of this compound in complex environments, such as within a solvent or on a catalyst surface. researchgate.net

Catalyst Design: Computationally screening potential catalysts that can facilitate the formation or reaction of this compound, guiding experimental efforts toward the most promising candidates.

Predictive Kinetics: Calculating activation energies and reaction rate coefficients to build accurate kinetic models of this compound-based processes, helping to optimize reaction conditions for desired outcomes. researchgate.netarxiv.org

These computational approaches serve as an indispensable partner to experimental work, providing a theoretical framework to understand and predict the intricate reactivity of this compound.

Exploration of this compound as a Versatile Synthetic Synthon for New Silicon-Containing Compounds

A "synthon" is a conceptual unit within a molecule that aids in the planning of a synthesis. The exploration of this compound as a versatile synthon is a major frontier, aiming to utilize its Si=O unit as a reactive building block for a wide range of silicon-containing compounds. researchgate.net Its potential lies in its ability to introduce a dichlorosiloxane unit in a single, efficient step.

Potential Synthetic Applications:

Insertion Reactions: Investigating the insertion of the Si=O group into various chemical bonds (e.g., C-Cl, Si-Cl) to create novel functionalized organosilicon compounds.

Cycloaddition Reactions: Using this compound in [2+2] or [2+4] cycloaddition reactions with unsaturated organic molecules to construct silicon-containing heterocyclic systems.

Controlled Oligomerization: Reacting this compound with specific chain-terminating agents to produce short-chain, well-defined siloxanes with tailored end-groups.

Precursor for Sila-functional Molecules: Leveraging its reactivity to build more complex molecules where the silicon atom is a key functional component, analogous to how chloromethyl glycosides are used as synthons for prodrugs. nih.gov

Transforming this compound into a reliable synthetic tool, much like the development of 3-chlorooxindoles as versatile precursors in organic synthesis, could unlock new avenues in organosilicon chemistry. researchgate.netrsc.org

Unveiling Unexpected Reactivity Patterns and Mechanistic Surprises

A hallmark of exploring highly reactive intermediates is the discovery of unexpected chemical behavior. As methods for generating and studying this compound improve, it is almost certain that novel reactivity patterns and mechanistic surprises will emerge. The history of chemistry is rich with examples where new architectures and reactivities were discovered long after the initial synthesis of a class of compounds, as seen in the evolution of organolanthanide chemistry. rsc.org

Future research in this area will be driven by curiosity and the willingness to explore unconventional reaction conditions and substrates. This could involve studying its reactions with transition metal complexes, its behavior under photochemical stimulation, or its reactivity in non-traditional solvent systems. Each new reaction that deviates from expected pathways offers a deeper understanding of the fundamental principles governing the chemistry of low-coordinate silicon compounds.

Bridging Fundamental Understanding of this compound to Controlled Synthesis of Advanced Materials

The ultimate practical goal of this compound research is to translate fundamental knowledge into the controlled synthesis of advanced materials, particularly polysiloxanes (silicones). The properties of these materials are dictated by their molecular architecture—chain length, branching, and monomer sequence. This compound, as a primary building block, offers a potential route to precisely control this architecture.

Key Goals for Materials Synthesis:

Precision Polymerization: Developing polymerization methods (e.g., living polymerization) initiated by this compound to produce polysiloxanes with a narrow molecular weight distribution and controlled chain lengths.

Block Copolymer Synthesis: Using this compound as a monomer in sequential addition polymerizations to create novel siloxane-based block copolymers with unique phase behavior and material properties.

Surface Modification: Employing this compound in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes to create ultra-thin silica (B1680970) or silicate (B1173343) films with high purity and conformity, essential for microelectronics and protective coatings.

Hierarchical Materials: Designing synthetic routes where the controlled reactivity of this compound is used to build complex, hierarchical materials with structured porosity or tailored surface chemistry.

By bridging the gap between the fundamental chemistry of this transient molecule and advanced polymer and materials synthesis, the research into this compound can pave the way for next-generation silicon-based technologies.

Q & A

Q. What hybrid analytical strategies improve detection limits for trace this compound in complex matrices?

- Methodological Answer : Develop preconcentration methods (e.g., solid-phase microextraction) paired with GC-TOF-MS. Validate against matrix-matched calibration standards. Use machine learning to differentiate spectral noise from low-abundance signals .

Methodological Considerations

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies. Use sensitivity analysis to identify variables most affecting outcomes .

- Experimental Reproducibility : Document detailed synthesis protocols (e.g., stirring rates, solvent purity) in supplementary materials. Share code for computational models via platforms like GitHub .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.